molecular formula C7H8AsNO5 B13998489 2-Amino-5-arsonobenzoic acid CAS No. 5430-27-3

2-Amino-5-arsonobenzoic acid

Katalognummer: B13998489
CAS-Nummer: 5430-27-3
Molekulargewicht: 261.06 g/mol
InChI-Schlüssel: ZCGWNRILUVDBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-arsonobenzoic acid is an organic compound with the molecular formula C7H7AsNO3 It is a derivative of benzoic acid, where an amino group is substituted at the second position and an arsono group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-arsonobenzoic acid typically involves the nitration of benzoic acid followed by reduction and arsonation. One common method starts with the nitration of benzoic acid to produce 2-nitrobenzoic acid. This intermediate is then reduced to 2-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-arsonobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The arsono group can be reduced to form arsine derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Arsine derivatives.

    Substitution: Halogenated and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-arsonobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5-arsonobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the arsono group can interact with thiol groups in proteins, leading to potential inhibition of enzyme activity. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an arsono group.

    2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of an arsono group.

    2-Amino-5-fluorobenzoic acid: Features a fluorine atom in place of the arsono group.

Uniqueness

2-Amino-5-arsonobenzoic acid is unique due to the presence of the arsono group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the arsono functionality is required.

Eigenschaften

CAS-Nummer

5430-27-3

Molekularformel

C7H8AsNO5

Molekulargewicht

261.06 g/mol

IUPAC-Name

2-amino-5-arsonobenzoic acid

InChI

InChI=1S/C7H8AsNO5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14)

InChI-Schlüssel

ZCGWNRILUVDBLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[As](=O)(O)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.